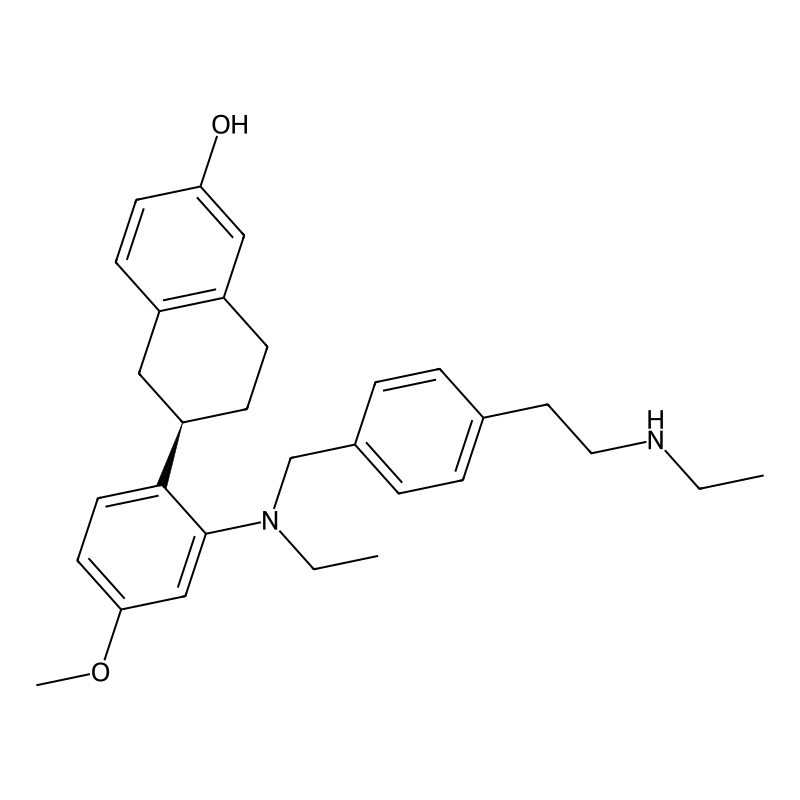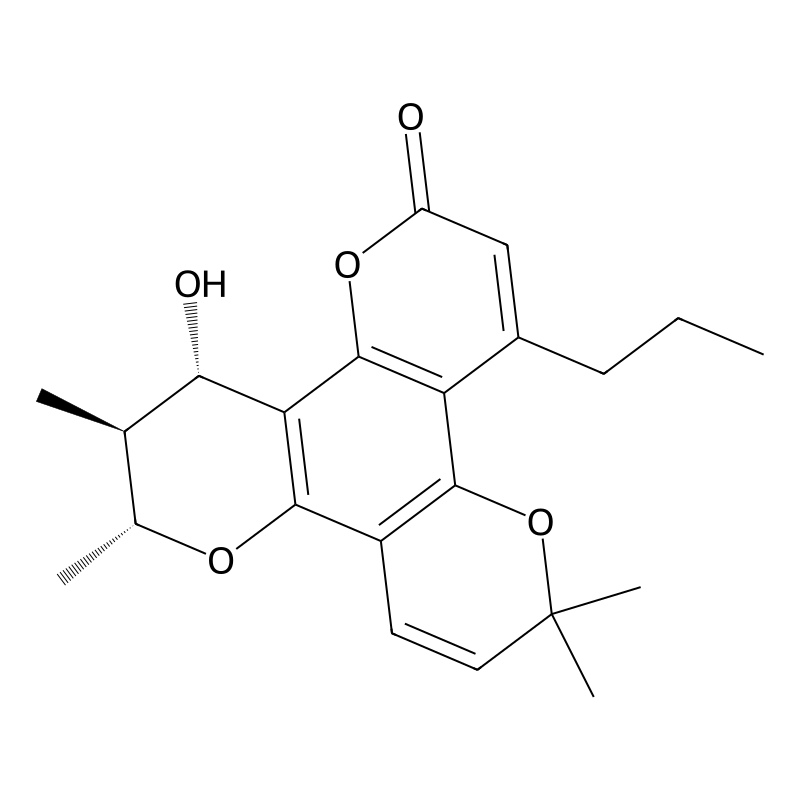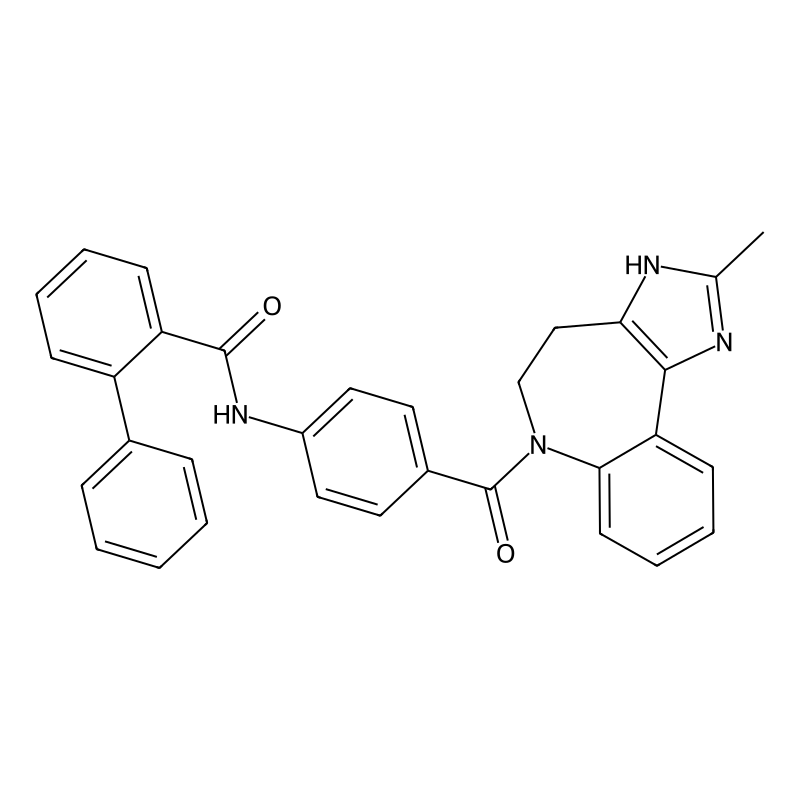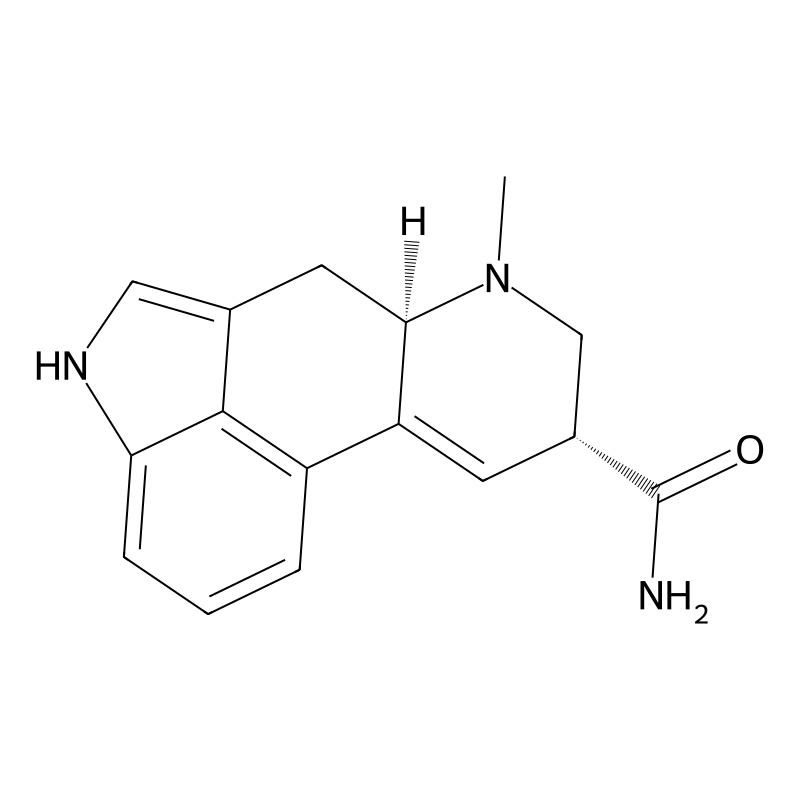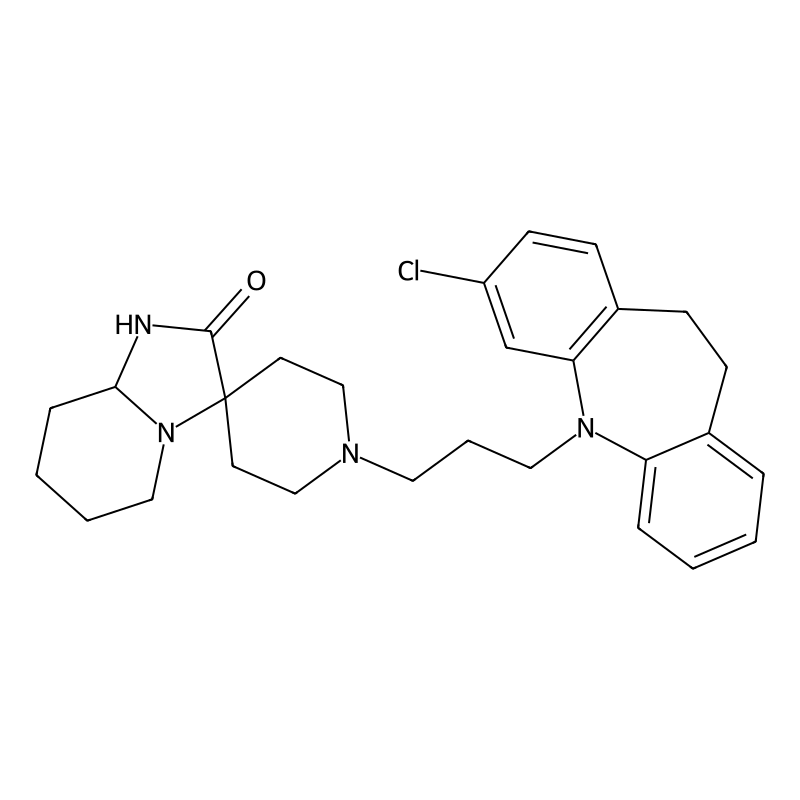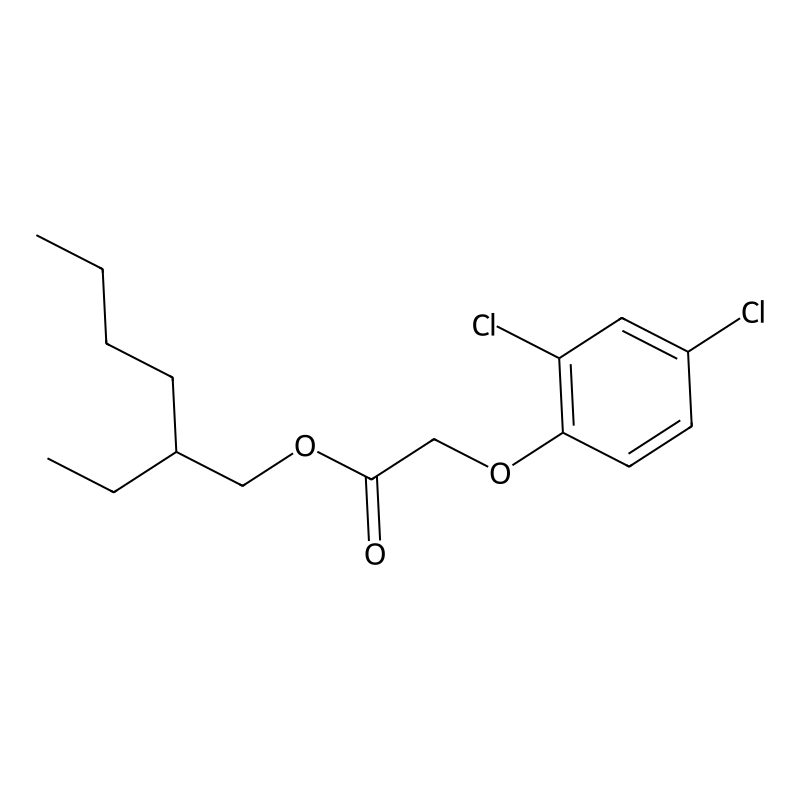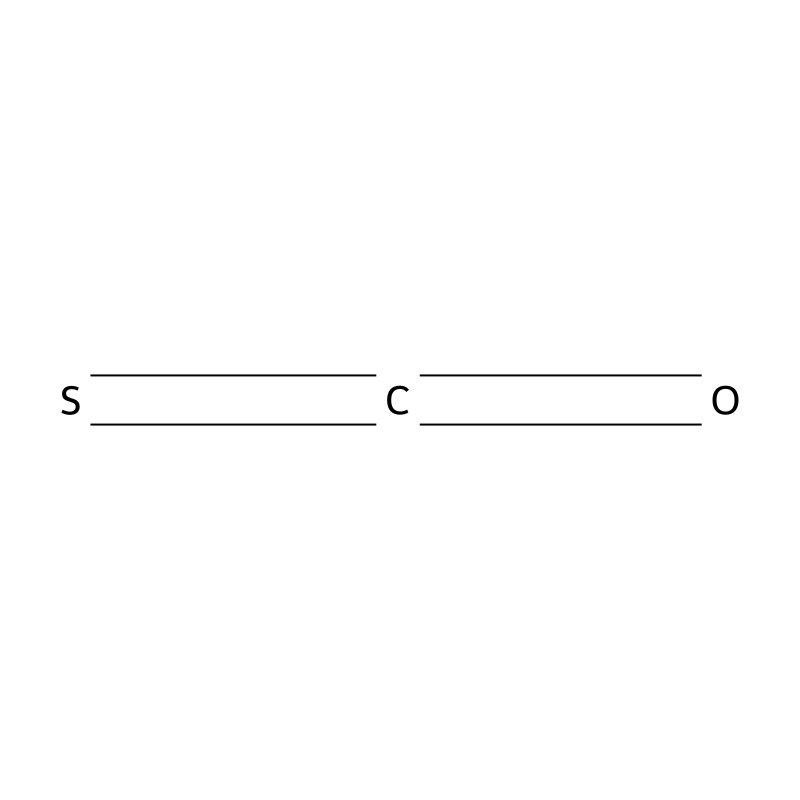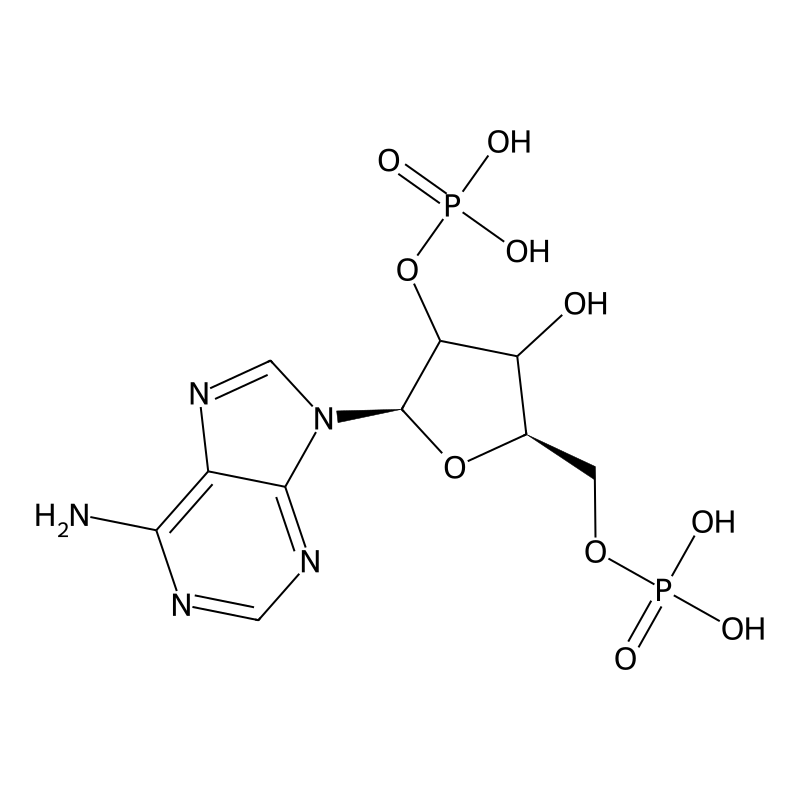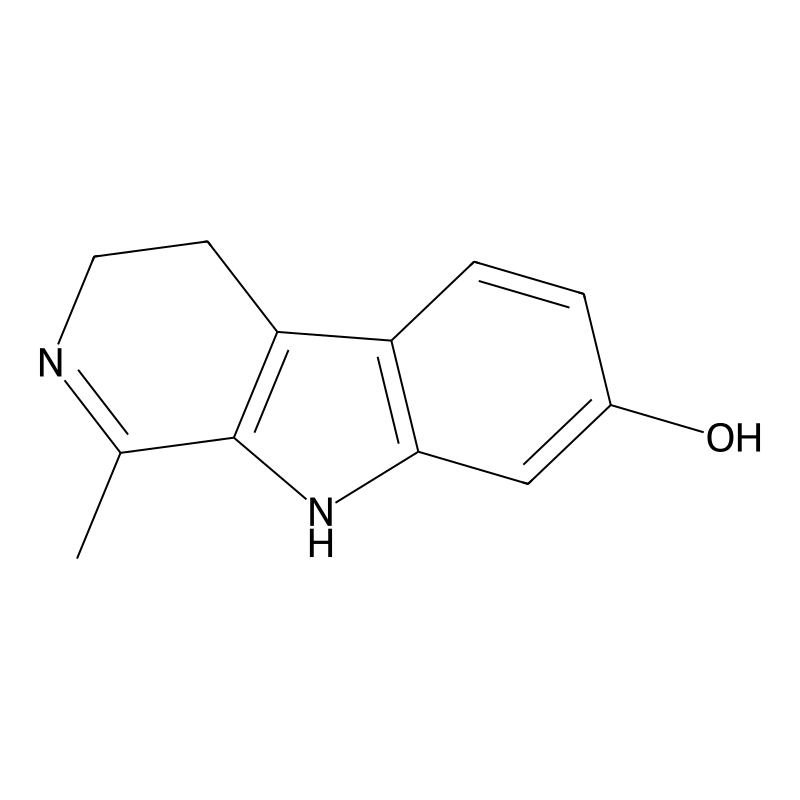Cobalt chloride
Cl2Co
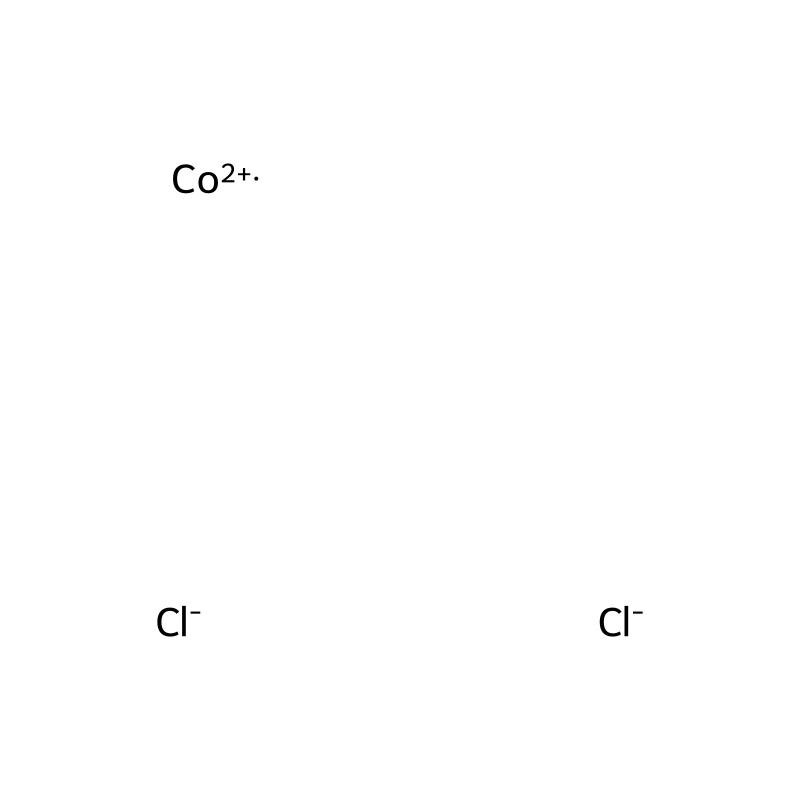
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Cl2Co
Molecular Weight
InChI
InChI Key
SMILES
Solubility
53.420 lb/100 lb water at 70 °F
In water, 1.16 kg/L at 0 °C
Soluble in alcohols, acetone, ether, glycerol, and pyridine
For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 53 (good)
Synonyms
Canonical SMILES
Description
Chemical Hypoxia Model:
Cobalt chloride is widely used as a chemical hypoxia model. Hypoxia refers to low oxygen conditions. While decreasing oxygen concentration is the most accurate method, it requires specialized equipment like hypoxia chambers, which are not readily available in all laboratories. CoCl₂ offers a convenient alternative by mimicking the effects of hypoxia at the cellular level. It achieves this by stabilizing hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, which are crucial regulators of cellular responses to low oxygen environments []. This allows researchers to study cellular adaptations and signaling pathways activated during hypoxia without needing specialized equipment [].
Investigating Cellular Responses:
By mimicking hypoxia, CoCl₂ helps researchers investigate various cellular responses, including:
- Angiogenesis: The formation of new blood vessels. CoCl₂ can stimulate the growth of new blood vessels, allowing scientists to study the mechanisms involved in this process [].
- Erythropoiesis: The production of red blood cells. CoCl₂ can induce erythropoiesis, making it a valuable tool for understanding red blood cell development and treatments for anemia [].
- Metabolism: CoCl₂ can alter cellular metabolism by promoting the production of energy under low oxygen conditions []. This helps researchers understand how cells adapt to changing oxygen levels and survive in hypoxic environments.
- Inflammation: Studies suggest CoCl₂ might influence the activity of immune cells and modulate inflammatory responses []. This offers potential avenues for research on inflammatory diseases.
Other Research Applications:
Beyond its role in hypoxia research, CoCl₂ has applications in other scientific fields, including:
- Antibacterial activity: Some studies suggest CoCl₂ might exhibit antibacterial properties against certain bacteria, like Helicobacter pylori [].
- Cancer research: CoCl₂ can be used to study tumor cell behavior and identify potential therapeutic targets in cancer [].
- Material science: CoCl₂ finds application in the development of new materials with specific properties, such as superconductors.
Cobalt chloride exists primarily in two forms: anhydrous cobalt(II) chloride and hydrated cobalt(II) chloride. The anhydrous form is a blue crystalline solid, while the hexahydrate appears pink. Cobalt chloride has the chemical formula CoCl₂ and can exist in various hydrated forms such as CoCl₂·6H₂O (hexahydrate) and CoCl₂·2H₂O (dihydrate) . The compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air.
- Ligand Exchange: When cobalt(II) ions are treated with chloride ions, a reversible reaction occurs:This reaction results in a color change from pink (hydrated form) to blue (tetrachlorocobaltate ion) .
- Thermal Decomposition: Heating hydrated cobalt(II) chloride leads to dehydration, producing anhydrous cobalt(II) chloride:This process is also reversible; adding water to the anhydrous form restores the pink color of the hexahydrate .
- Precipitation Reactions: Cobalt chloride can react with sodium hydroxide to form cobalt(II) hydroxide, which precipitates out of solution:
Cobalt chloride can be synthesized through various methods:
- From Cobalt Hydroxide: Reacting cobalt(II) hydroxide with hydrochloric acid yields cobalt(II) chloride:
- From Cobalt Carbonate: Similarly, cobalt carbonate reacts with hydrochloric acid:
- Hydration: The hexahydrate can be obtained by evaporating aqueous solutions of cobalt(II) chloride at controlled temperatures
Cobalt chloride has diverse applications across various fields:
- Indicator for Humidity: Due to its color change properties, cobalt chloride is used as a humidity indicator in desiccants.
- Catalyst: It serves as a catalyst in organic synthesis and polymerization reactions.
- Electroplating: Cobalt chloride is used in electroplating processes to deposit cobalt coatings.
- Biochemical Research: It is employed in studies involving cellular responses to hypoxia and other physiological conditions
Research on cobalt chloride interactions focuses on its behavior in biological systems and its potential therapeutic uses. Studies have shown that it can induce oxidative stress and influence signaling pathways related to cell survival and apoptosis. Its role as a hypoxia mimetic makes it valuable for understanding mechanisms of disease progression and treatment responses .
Cobalt chloride shares similarities with several other cobalt compounds. Here are some notable comparisons:
Compound Chemical Formula Key Characteristics Cobalt(II) sulfate CoSO₄ Soluble in water; used in agriculture as a micronutrient. Cobalt(II) nitrate Co(NO₃)₂ Soluble; often used in electroplating and as a precursor for other cobalt compounds. Cobalt(III) oxide Co₂O₃ Stable at high temperatures; used as a catalyst and pigment. Uniqueness of Cobalt Chloride: Unlike many other cobalt compounds that are primarily stable in one oxidation state or form, cobalt chloride exhibits notable reversibility between its hydrated and anhydrous states, making it particularly interesting for studies involving dynamic equilibrium and colorimetric applications .
Humidity and Temperature Sensing Applications
Cobalt chloride has long been utilized as a colorimetric indicator for humidity detection due to its distinctive color change from blue (anhydrous) to pink (hydrated) in response to moisture. This chromic response occurs because of the transition between tetrahedral and octahedral geometries of the cobalt(II) ion when water molecules coordinate to it. This phenomenon has been verified through NIR/UV-Vis absorption spectroscopy in solution and diffuse reflectance spectra of solid cobalt(II) salts.
Recent research has focused on incorporating cobalt chloride into various substrate materials to create practical humidity sensors. A notable development is the fabrication of humidity sensors based on cobalt chloride-impregnated cellulose filter paper. These sensors demonstrate excellent flexibility, low cost, and visual indication of humidity changes. The color change can be quantified by measuring the K/S values (color strength) at different relative humidity (r.H.) levels, typically at 12%, 55%, and 86%.
The mechanism of color change follows a pseudo-first order reaction with respect to cobalt chloride, as the water concentration remains effectively constant during the process. The kinetics can be described by the following equation:
-d[CC]/dt = k[CC]
Where [CC] represents the concentration of anhydrous cobalt chloride and k is the rate constant.
An innovative application of cobalt chloride-based sensors is found in the "MEGH" (Measuring Essential Good Hydration) device, which utilizes a cobalt chloride functionalized nano-porous cellulose membrane for non-contact measurement of water potential in biomedical and environmental matrices. This device measures the equilibrium relative humidity above surfaces such as soil and human skin to determine their hydration levels. The sensor works by detecting spectroscopic changes in the red, green, and blue light absorption when the cobalt chloride changes coordination state due to varying moisture levels.
Another advanced application is the development of optical fiber temperature sensors using thermochromic cobalt chloride solutions. These sensors operate in the temperature range of 25-55°C based on changes in the optical absorption spectrum caused by temperature variations, offering good response and reproducibility.
Synthesis Methods for Cobalt Nanoparticles
Cobalt nanoparticles derived from cobalt chloride precursors have attracted significant attention due to their catalytic, antibacterial, and magnetic properties. Several innovative methods have been developed for the synthesis of these nanoparticles:
Hydrogen Reduction Method: Cobalt nanoparticles can be produced by hydrogen reduction of cobalt chloride vapor in a multistage tubular aerosol flow reactor. This method allows for controlled particle size and morphology.
Complex Demolition Method: An alternative approach involves using ultrasound technology instead of traditional sol-gel or thermal degradation methods. In this process, cobalt nanoparticles are formed from the reaction between cobalt(II) chloride salt and a Schiff base ligand (derived from para-chloro-aniline and 3-nitro benzaldehyde). The ultrasound-assisted synthesis provides an efficient route to cobalt nanoparticles with distinctive properties.
Carbon Nanotube Functionalization: Cobalt chloride can be complexed with functionalized carbon nanotubes to form nanocomposites. For instance, the reaction of N-[3-(trimethoxysilyl)propyl]ethylenediamine with fluorinated carbon nanotubes (F-CNT) produces aminoalkylalkoxysilane functionalized carbon nanotubes that can complex with cobalt chloride. The resulting nanoparticulate metal complexes generate new nanostructures with particle sizes less than 10 nm.
Table 1: Comparison of Cobalt Nanoparticle Synthesis Methods Using Cobalt Chloride
Synthesis Method Precursors Conditions Particle Size Applications Hydrogen Reduction CoCl₂ vapor Multistage tubular aerosol flow reactor Variable Catalysis, Magnetic materials Complex Demolition CoCl₂ + Schiff base ligand Ultrasonication Variable Catalysis, Antibacterial compounds Carbon Nanotube Functionalization CoCl₂ + F-CNT + N-[3-(trimethoxysilyl)propyl]ethylenediamine Room temperature <10 nm Nanostructured composites Cobalt chloride facilitates C–H bond functionalization via low-valent cobalt intermediates, particularly in aromatic systems. A seminal example involves the aminoquinoline-directed alkenylation of C(sp²)–H bonds using internal alkynes. The reaction employs Co(OAc)₂·4H₂O (5 mol%) and Mn(OAc)₂ (2.0 equiv) as an oxidant in tert-amyl alcohol at 120°C, achieving yields up to 92% [4]. The proposed mechanism involves:
- Coordination and Oxidation: The aminoquinoline substrate coordinates to cobalt(II), which oxidizes to cobalt(III) in the presence of Mn(OAc)₂.
- Alkyne Insertion: The alkyne inserts into the cobalt–aryl bond, forming a cobaltacycle intermediate.
- Reductive Elimination: The intermediate undergoes reductive elimination to yield the alkenylated product, regenerating the cobalt(II) catalyst [4].
This mechanism is supported by kinetic studies and isotopic labeling experiments, demonstrating the critical role of cobalt’s oxidation state in directing regioselectivity.
Table 1: Representative C–H Activation Reactions Catalyzed by Cobalt Chloride
Substrate Alkyne Type Yield (%) Reference 8-Methylquinoline Phenylacetylene 92 [4] 2-Phenylpyridine Diphenylacetylene 85 [4] Decarboxylative Annulation Reactions Enabled by Cobalt Chloride
Cobalt chloride excels in decarboxylative annulation, constructing nitrogen heterocycles from carboxylic acid derivatives. A notable application is the synthesis of isoquinones via reaction of anthranilic acid derivatives with 1,3-diynes. Using CoCl₂ (10 mol%) and Ag₂CO₃ (1.5 equiv) in DMF at 100°C, this method achieves yields up to 85% [4]. Key steps include:
- C–H Bond Activation: The aminoquinoline directing group coordinates cobalt, enabling C–H activation at the ortho position.
- Alkyne Insertion and Decarboxylation: The 1,3-diyne inserts into the cobalt–carbon bond, followed by decarboxylation to form a six-membered cobaltacycle.
- Cyclization: Reductive elimination produces the isoquinone core, with concurrent regeneration of the cobalt catalyst [4].
This protocol tolerates electron-withdrawing and donating groups, enabling access to structurally diverse heterocycles.
Table 2: Substrate Scope in Decarboxylative Annulation
Carboxylic Acid Derivative 1,3-Diyne Yield (%) Reference Anthranilic acid Diphenylbutadiyne 85 [4] 4-Methoxyanthranilic acid Tolane 78 [4] Oxidative Coupling of Amines to Imines: Mechanistic Studies
Cobalt chloride catalyzes the oxidative coupling of primary amines to imines, a key step in synthesizing quinazolinones. In a one-pot reaction, anthranilic acid, trimethyl orthoester, and aniline derivatives condense under CoCl₂ catalysis (10 mol%) at reflux, yielding 75–95% of 3-substituted-4(3H)-quinazolinones [2]. The mechanism likely proceeds via:
- Imine Formation: The amine reacts with the orthoester-derived carbonyl species, forming an imine intermediate.
- Cyclization: Cobalt coordinates to the imine nitrogen, facilitating nucleophilic attack by the anthranilic acid carboxylate group.
- Aromatization: Dehydration yields the quinazolinone product, with cobalt mediating proton transfer steps [2].
Table 3: Oxidative Coupling of Amines to Imines
Amine Orthoester Yield (%) Reference Aniline HC(OEt)₃ 95 [2] 4-Chloroaniline HC(OEt)₃ 88 [2] Density functional theory has emerged as a powerful computational tool for investigating the electronic structure and reaction mechanisms of cobalt chloride complexes. Recent studies have demonstrated the versatility of DFT methods in elucidating the complex coordination behavior and reactivity patterns of these systems [1] [2] [3].
The application of DFT to cobalt chloride systems reveals significant insights into the electronic structure modifications that occur upon complex formation. Studies employing the B3LYP functional with various basis sets have consistently shown that cobalt chloride complexes undergo substantial changes in their highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps upon coordination with different ligands [4]. These modifications are particularly pronounced in tetrahedral cobalt chloride complexes, where the electronic structure changes significantly impact the overall reactivity and stability of the system.Quantum chemical investigations using the GAMESS software package with B3LYP density functional theory have provided comprehensive analyses of formation reactions of cobalt ion complexes. The research has demonstrated that within selected series of ligands, including water, ammonia, hydroxide, fluoride, chloride, bromide, iodide, cyanide, and various organic ligands, there exists no direct correlation between the amount of energy of monosubstituted cobalt aqua complexes formation and the first stability constant [1]. This finding is particularly significant for understanding the thermodynamic stability of cobalt chloride complexes in aqueous environments.
The effective nuclear charge of the central cobalt atom plays a crucial role in determining the stability and reactivity of cobalt chloride complexes. DFT calculations have revealed that ligands can be classified into two distinct groups based on their behavior with respect to formation energy and effective nuclear charge. The first group, comprising hydroxide, fluoride, acetate, and cyanide ligands, demonstrates logical formation energy decrease caused by the growth of effective nuclear charge. Conversely, the second group, including chloride, bromide, and iodide ligands, shows formation energy increase with growing effective nuclear charge [1].
Time-dependent density functional theory calculations have been instrumental in predicting electronic transitions in cobalt chloride complexes. These calculations have revealed that electronic transitions in cobalt chloride systems are predominantly mixed π-π* and d-d transitions, with significant orbital densities present on both the cobalt center and coordinated chloride atoms [5]. The electronic absorption spectra calculated using TD-DFT methods provide accurate predictions of experimental observations, confirming the reliability of these computational approaches.
Advanced DFT studies have also explored the surface reactions of cobalt systems, particularly in the context of catalytic processes. Research investigating the surface reactions of carbon dioxide with carbon species at various cobalt surfaces has identified the high degree of preference for carbon-carbon coupling over carbon monoxide formation, especially on the cobalt(111) surface, which serves as the origin of carbon graphitization [6]. These findings have significant implications for understanding the catalytic behavior of cobalt chloride complexes in industrial applications.
Quantum Computing Approaches for SN2 Reaction Simulation
The advent of quantum computing has opened new avenues for investigating chemical reaction mechanisms, particularly for complex systems like cobalt chloride complexes involved in SN2 reactions. Quantum mechanical methods have been successfully applied to describe the potential energy surfaces of bimolecular nucleophilic substitution reactions, providing unprecedented insights into reaction pathways and transition state geometries [7] [8].
Quantum computing algorithms, particularly the variational quantum eigensolver and unitary coupled-cluster methods, have been employed to investigate the potential energy surfaces of SN2 reactions involving chloromethane and chloride ions. These studies have demonstrated that quantum algorithms can accurately describe the potential energy surface of SN2 reactions, with results from unitary coupled-cluster singles and doubles and generalized unitary coupled-cluster methods showing excellent agreement with full configurational interaction calculations within the same active space [7].
The application of quantum computing to SN2 reaction simulation has revealed important mechanistic details about the role of vibrational excitation in driving reactions involving polyatomic species. Semiclassical initial value representation calculations have provided both classical and quantum pictures of intermode couplings, demonstrating that the SN2 mechanism is favored by coupling of a carbon-chlorine bend involving the chloride projectile with the methyl rocking motion of the target molecule [8].
Quantum mechanical insights into SN2 reactions have been further enhanced through the development of ab initio molecular dynamics based on quantum computing. This approach extends correlated sampling methods to simulate reaction dynamics and has been successfully applied to calculate Hessian matrices and evaluate computational resources required for accurate reaction pathway determination [9]. The methodology has been tested on hydrogen exchange reactions and bimolecular nucleophilic substitution reactions, demonstrating its reliability in characterizing molecular structure, properties, and reactivity.
The noise effects in quantum computing simulations have been carefully evaluated, with studies showing that different ansatzes exhibit varying susceptibility to quantum noise. The k-UpCCGSD ansatz has been identified as more robust against quantum noise compared to UCCSD, making it a preferred choice for noisy intermediate-scale quantum era applications [7]. This finding is particularly relevant for practical implementations of quantum computing in chemical reaction simulation.
Hybrid quantum computing pipelines have been developed specifically for addressing genuine chemical problems, including the accurate simulation of covalent bond interactions relevant to SN2 mechanisms. These pipelines combine quantum and classical computing approaches to optimize computational efficiency while maintaining accuracy in describing complex reaction pathways [10]. The versatility of these hybrid approaches has been demonstrated through applications in drug discovery, where quantum computing has been used to determine Gibbs free energy profiles for processes involving covalent bond cleavage.
Electronic Structure Modeling of Coordination Geometries
The electronic structure modeling of cobalt chloride complexes reveals a rich diversity of coordination geometries, each with distinct electronic properties and reactivity patterns. Computational studies have systematically investigated the relationship between coordination geometry and electronic structure, providing fundamental insights into the behavior of these systems [11] [12] [5].
Cobalt chloride complexes exhibit remarkable flexibility in their coordination behavior, adopting various geometries ranging from tetrahedral to octahedral arrangements. The dinuclear complex [CoCl2(dme)]2 exemplifies this versatility, featuring both tetrahedral and octahedral cobalt environments within the same structure. The tetrahedral cobalt center is coordinated by two bridging and two non-bridging chlorides, while the octahedral cobalt center displays a distorted geometry with two bridging chlorides in cis positions and four oxygen atoms from dimethoxyethane ligands [11].The electronic structure of tetrahedral cobalt chloride complexes has been extensively studied using DFT methods, revealing high spin d7 configurations with characteristic magnetic properties. Magnetic moment measurements of 4.64 and 4.61 Bohr magnetons at room temperature confirm the high spin state of both tetrahedrally and octahedrally coordinated cobalt ions in these systems [11]. The preference for tetrahedral coordination in cobalt chloride complexes is attributed to the electronic configuration of the cobalt(II) ion and the steric requirements of the ligand environment.
Octahedral coordination geometries in cobalt chloride complexes have been characterized through both experimental and computational approaches. X-ray absorption spectroscopy combined with DFT calculations has provided detailed information about the electronic structure of aqueous cobalt octahedral complexes, including orbital overlaps and binding energies [13]. The hexacyanocobaltate([Co(CN)6]3-) complex serves as a model system for understanding octahedral coordination, with calculations revealing the metal-ligand orbital overlaps and the electronic structure of the coordination bonds.
The transition between octahedral and tetrahedral coordination states has been investigated through spectroscopic and computational methods. Studies of cobalt chloride in various solvents have revealed that the coordination geometry can be influenced by temperature, solvent composition, and the presence of additional ligands [14] [15]. The visible spectra indicate that cobalt coordination undergoes a series of transitions from octahedral to pseudo-tetrahedral to octahedral to tetrahedral as the chloride concentration increases.
Electronic structure calculations have also addressed the role of spin states in determining coordination geometry preferences. Low spin cobalt complexes tend to adopt square planar or octahedral geometries, while high spin complexes favor tetrahedral arrangements. The spin state is closely related to the ligand field strength, with strong field ligands like cyanide promoting low spin configurations and weak field ligands like chloride favoring high spin states [16].
The molecular orbital analysis of cobalt chloride complexes has revealed the nature of metal-ligand bonding interactions. In tetrahedral complexes, the bonding is primarily ionic in character, while octahedral complexes may exhibit significant covalent character depending on the ligand environment. Time-dependent DFT calculations have provided insights into the electronic transitions, showing that the electronic spectra are dominated by d-d transitions in the visible region, with charge transfer transitions occurring at higher energies [5].
Advanced electronic structure modeling has also investigated the effects of ligand substitution on coordination geometry and electronic properties. Studies of cobalt chloride complexes with mixed ligand environments have shown that the electronic structure is sensitive to the nature and arrangement of the ligands. The presence of π-accepting ligands can stabilize low spin configurations and promote planar coordination geometries, while σ-donating ligands favor high spin tetrahedral arrangements [3].
Physical Description
Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.
Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline]
PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE.Color/Form
Pale-blue hygroscopic leaflets; colorless in very thin layers
Blue hexagonal leafletsHydrogen Bond Acceptor Count
2Exact Mass
128.870899 g/molMonoisotopic Mass
128.870899 g/molBoiling Point
1049 °CHeavy Atom Count
3Density
1.924 at 68 °F (USCG, 1999) - Denser than water; will sink
3.36 at 25 °C/4 °C
Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/
3.4 g/cm³LogP
0.85Odor
Slight sharp odorDecomposition
Dec 400 °C on long heating in air.
When heated to decomp it emits toxic fumes of /hydrogen chloride/Melting Point
187 °F (USCG, 1999)
735 °CUNII
EVS87XF13WGHS Hazard Statements
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]Therapeutic Uses
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cobaltous chloride is included in the database.
The following drug products were withdrawn or removed from the market because such drug products or components of such drug products were found to be unsafe or not effective. The following drug products may not be compounded under the exemptions provided by section 503A(a) of the Federal, Food, Drug, and Cosmetic: Cobalt. All drug products containing cobalt salts (except radioactive forms and its salts and cobalamin and its derivatives.
MEDICATION: Hematinic.
MEDICATION (VET): Nutritional factor. Used in cobalt deficiency in ruminants.
For more Therapeutic Uses (Complete) data for Cobaltous chloride (9 total), please visit the HSDB record page.MeSH Pharmacological Classification
Antimutagenic AgentsMechanism of Action
The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer.Vapor Pressure
VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °CPictograms
Irritant;Health Hazard;Environmental Hazard
Other CAS
7646-79-9Absorption Distribution and Excretion
... gastrointestinal absorption of cobalt chloride given to rats is estimated to be about 30%.
When radioactive (60)cobalt as cobaltous chloride was given orally to humans, the avg absorption was calculated at 5-44%, with these figures being based on the amt of unabsorbed cobalt remaining in the feces. Based on 24 hr urinary excretion figures of perorally given (60)cobalt absorption has been estimated to be on avg 18%, individual values ranging from 9% to 42%. Absorption and/or excretion is influenced by the amt of cobalt given and by nutritional factors.
Twelve to 36 hr after the admin of a small dose of radioactive cobalt chloride to pregnant mice ... the highest activity of radioactive cobalt /was found/ in liver, kidney, fetus, and placenta.
... One week after /rats/ ... had received ten daily sc injections of cobalt chloride (40 mg/kg) and ... the highest amt of cobalt /was found/ in the liver, which on avg contained 11% of the admin dose.
For more Absorption, Distribution and Excretion (Complete) data for Cobaltous chloride (22 total), please visit the HSDB record page.Associated Chemicals
Cobalt(II) chloride hexahydrate;7791-13-1
Cobalt(II) chloride dihydrate;14216-74-1Wikipedia
Cobalt(II) chloride
AldicaDrug Warnings
The goitrogenic effect has been elicited by the oral administration of 3-4 mg/kg to children in the course of treatment of sickle cell anemia. Toxicity resulting from overzealous therapeutic administration has been reported to produce vomiting, diarrhea, and a sensation of warmth. IV administration leads to flushing of the face, increased blood pressure, slowed respiration, giddiness, tinnitus, and deafness due to nerve damage.
Cardiomyopathy in 17 yr old girl on maintenance hemodialysis, who had been given cobalt chloride 25 mg twice daily for about 9 months.
... Great enlargement of thyroid with all symptoms of myxedema /occurred/ in a child of 17 mo who had received over period of 2 wk daily dose of iron-cobalt preparation representing 4 mg/kg of cobalt chloride. A marked drop in (131)-iodine uptake after a wk (approaching nil after 2 wk) of dosage of 150 mg/day of cobaltous chloride was observed ... This toxic effect is not invariable in patients receiving cobalt therapy; several observers have failed to find any adverse clinical effect on thyroid activity ... .
... Optic atrophy has been reported in a case in which a patient was treated with cobalt chloride for pancytopenia.
For more Drug Warnings (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.Biological Half Life
Following a single oral dose /of cobalt chloride/, the blood cobalt concentration-time curve /in male fischer 344 rats/ was triphasic, peaked at 3.2 hr, and had an absorptive half-life of 0.9 hr, an elimination phase half-life of 3.9 hr, and a terminal elimination half-life of 22.9 hr. ... Following intravenous administration, 10.1% of the dose was excreted in the feces, indicating that cobalt can be secreted in the bile. Following a single intravenous injection, the concentration-time curve displayed three segments. The first segment, which occurred during the first 4 hr, had a rapid half-life of 1.3 hr. The second phase, from 4 to 12 hr, demonstrated a slower clearance rate with a half-life of 4.3 hr. The final and slowest phase, from 12 to 36 hr, had a half-life of 19 hr.
The retention of (60)CoCl2 (cobaltous chloride) given iv has been studied by total body counting for periods of up to 1000 days. Following a rapid initial clearance within days of about 90% of a given dose, 10% was eliminated with a biological half-time of about 2 yr. /(60)Cobaltous chloride/Methods of Manufacturing
Preparation of anhydrous from cobalt powder and Cl2. ... From the acetate and acetyl chloride ... . By dehydration of the hexahydrate with SOCl2.
By the action of hydrochloric acid on cobalt; its oxide, hydroxide, or carbonate.Storage Conditions
Keep container tightly closed in a dry and well-ventilated place. ... Moisture sensitive. Handle and store under inert gas. Hygroscopic. ... Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Dry.
Store in airtight containers. /Hexahydrate/Interactions
... Immortalized alveolar epithelial type II cells were incubated for 4 hr with various concentrations of either NiCl2, CoCl2, or NiCl2 and CoCl2 together, and cell viability assessed 24 hr later. The LD50 for NiCl2 was 5.7 mM. CoCl2, with an LD50 of 1.1 mM, was about five times more potent than NiCl2. Mixtures of NiCl2 and CoCl2 decreased cell viability synergistically.
Rats ... /were administered/ ... (60)Co by gavage as inorganic (60)CoCl2 or in a form incorporated into freshwater fish. Orizias latipes were placed in vessels containing 2 L of tap water with radioactive cobalt. Periodically thereafter the fish were sacrificed, homogenized, and administered to rats via a stomach tube... Rats gavaged with (60)Co incorporated into the fish retained much more (60)Co than control rats. This trend was notable in rats given fish kept in radioactive solution for longer periods. Marked differences in tissue distribution of (60)Co were also observed between rats given (60)Co incorporated into fish and control rats.
Fucosterol is a phytosterol commonly extracted from algae. It has been proved that fucosterol possesses antioxidant activity that is capable of scavenging the free radicals causing skin damages. In this study, we investigated the protective mechanisms of fucosterol on cobalt chloride (CoCl2) induced hypoxia damages to keratinocytes (HaCaT). We found that fucosterol inhibited CoCl2 induced cytotoxicity and inflammation in a dose-dependent manner. Furthermore, fucosterol attenuated CoCl2 induced excess expression of IL-6, IL-1beta and TNF-a in HaCaT cells. In addition, fucosterol surpressed the phosphorylation of PI3K and Akt and accumulation of HIF1-a simulated by CoCl2. Taken together, these results suggested that fucosterol executed its protective effects against CoCl2 induced cytotoxicity and inflammation by the inhibition of hypoxia inducible factor through PI3K/Akt pathway.
Epithelial-mesenchymal transition (EMT) occurs during adult tissue remodeling responses including carcinogenesis and fibrosis. Existing evidence reveals that hepatocytes can undergo EMT in adult liver, which is critically involved in chronic liver injury. We herein established a hypoxia-induced EMT model in human LO2 hepatocytes treated with cobalt chloride (CoCl2) in vitro, and evaluated the effects of curcumin, a natural antifibrotic compound, on hepatocyte EMT and explored the underlying molecular mechanisms. We found that CoCl2 at non-toxic doses induced a mesenchymal cell phenotype in hepatocytes and upregulated several mesenchymal markers including a-smooth muscle actin, vimentin, N-cadherin, fibronectin and Snail (an EMT-related transcription factor), but downregulated the epithelial marker E-cadherin in hepatocytes. However, curcumin reversed the morphological changes, abrogated the increased expression of mesenchymal markers, and rescued E-cadherin expression in CoCl2-treated hepatocytes, suggesting the inhibition of hepatocyte EMT in vitro. We further found that curcumin interfered with the transforming growth factor-beta (TGF-beta) signaling by reducing the expression of TGF-beta receptor I and inhibiting the expression and phosphorylation of Smad2 and Smad3. Use of SB431542, a specific inhibitor of TGF-beta receptor I, demonstrated that interference with the TGF-beta/Smad pathway was associated with curcumin suppression of hepatocyte EMT. Our in vivo data showed that curcumin affected hepatic EMT in rat fibrotic liver caused by carbon tetrachloride, which was associated with the inhibition of TGF-beta/Smad signaling.
For more Interactions (Complete) data for Cobaltous chloride (12 total), please visit the HSDB record page.Stability Shelf Life
Stable under recommended storage conditions.Dates
Last modified: 02-18-2024



